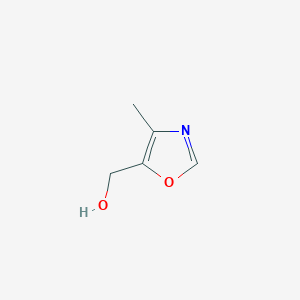

4-Methyloxazole-5-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNSUMDMIHSPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383590 | |

| Record name | 4-METHYLOXAZOLE-5-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45515-23-9 | |

| Record name | 4-METHYLOXAZOLE-5-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1,3-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyloxazole-5-methanol: A Technical Guide for Researchers

Introduction: 4-Methyloxazole-5-methanol (CAS No: 45515-23-9) is a heterocyclic organic compound featuring a substituted oxazole ring.[1] The oxazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a polar substance, largely owing to the presence of the hydroxymethyl group, which can participate in hydrogen bonding. This characteristic influences its solubility and reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 45515-23-9 | [3] |

| Molecular Formula | C5H7NO2 | [3] |

| Molecular Weight | 113.11 g/mol | [4] |

| Boiling Point | 214.588 °C at 760 mmHg | [3] |

| Density | 1.184 g/cm³ | [3] |

| Flash Point | 83.58 °C | [3] |

| Refractive Index | 1.496 | [3] |

| XLogP3 | 0.47530 | [3] |

| PSA | 46.26000 | [3] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

While a specific protocol for this compound is not widely published, a plausible and effective method is the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This approach is based on a documented procedure for the synthesis of the regioisomer, (5-methyl-1,3-oxazol-4-yl)methanol.[6]

Experimental Protocol: Synthesis via Ester Reduction

This protocol describes the reduction of ethyl 4-methyloxazole-5-carboxylate to yield this compound.

1. Reaction Setup:

-

Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.

-

Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

2. Reduction:

-

At room temperature, add lithium borohydride (LiBH₄) (2.5 equivalents) to the solution in small portions.

-

Once the addition is complete, heat the reaction mixture to 55°C.

-

Maintain this temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up:

-

Cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by solid NH₄Cl.

-

Reduce the solvent volume under reduced pressure.

-

Dilute the residue with ethyl acetate.

4. Purification:

-

Filter the resulting precipitate and wash it with hot ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Analysis

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.7 | s | 1H | H-2 (oxazole ring) |

| ~4.5 | s | 2H | -CH₂OH |

| ~4.2 | br s | 1H | -OH |

| ~2.3 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 |

| ~145 | C-5 |

| ~134 | C-4 |

| ~56 | -CH₂OH |

| ~10 | -CH₃ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2930 | Medium | C-H Stretch (Methyl/Methylene) |

| ~1590 | Strong | C=N Stretch (Oxazole Ring) |

| ~1050 | Strong | C-O Stretch (Alcohol) |

General Protocol for Spectroscopic Data Acquisition

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use standard pulse sequences.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid or low-melting solid, place a drop of the neat sample between two KBr or NaCl plates to form a thin film.

-

Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, often via Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV. The molecular ion peak (M⁺) would be expected at m/z = 113.

Biological Activity and Potential Applications

While specific biological studies on this compound have not been identified, the 4-methyloxazole scaffold is a key feature in many compounds with significant pharmacological activities.[2]

Anticancer Potential of 4-Methyloxazole Derivatives

Numerous derivatives of 4-methyloxazole have demonstrated potent anticancer activity.[2] A primary mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway.[2]

Safety and Handling

Specific safety data for this compound is limited. However, based on the parent compound, 4-methyloxazole, it should be handled with care. 4-Methyloxazole is classified as a flammable liquid and an irritant.[8] Therefore, it is prudent to treat this compound as a potential irritant and to handle it in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its structural similarity to biologically active 4-methyloxazole derivatives suggests potential for further investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational summary to aid researchers in their work with this compound.

References

- 1. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. CAS 45515-23-9 | this compound - Synblock [synblock.com]

- 5. This compound CAS#: 45515-23-9 [m.chemicalbook.com]

- 6. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Characterization of 4-Methyloxazole-5-methanol (CAS 45515-23-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methyloxazole-5-methanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] This document outlines its physicochemical properties, provides a detailed, plausible experimental protocol for its synthesis, and describes standard methods for its characterization using modern analytical techniques.

Compound Profile

-

IUPAC Name: (4-methyl-1,3-oxazol-5-yl)methanol

-

Synonyms: 4-Methyl-1,3-oxazole-5-methanol, 5-hydroxymethyl-4-methyl-oxazol, (4-methyl-oxazol-5-yl)-methanol[2]

-

CAS Number: 45515-23-9[2]

-

Molecular Formula: C₅H₇NO₂[2]

-

Molecular Weight: 113.11 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Density | 1.184 g/cm³ | [2] |

| Boiling Point | 214.588 °C at 760 mmHg | [2] |

| Flash Point | 83.58 °C | [2] |

| Refractive Index | 1.496 | [2] |

| InChI | InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | [1] |

| SMILES | Cc1c(CO)ocn1 | [1] |

Synthesis and Purification

While a specific protocol for the synthesis of this compound is not widely published, a plausible route is via the Van Leusen oxazole synthesis, which is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5]

3.1. Proposed Synthesis: Van Leusen Reaction

The synthesis of this compound can be envisioned through the reaction of 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) with a protected form of hydroxyacetaldehyde, followed by deprotection. A more direct approach, though potentially lower yielding, might involve the use of a suitably protected hydroxyacetaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and a protected hydroxyacetaldehyde derivative (e.g., 2,2-dimethoxyethanal) (1.1 equivalents) in methanol.

-

Base Addition: To the stirred solution, add potassium carbonate (1.2 equivalents).[6]

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Deprotection (if necessary): If a protected aldehyde was used, the resulting oxazole derivative will need to be deprotected. For example, an acetal protecting group can be removed under acidic conditions.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica gel to yield pure this compound.[6]

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Use a standard one-pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.[7]

-

Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay - FID). Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Predicted NMR Data:

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | H-2 (oxazole ring) |

| ~4.6 | s | 2H | -CH ₂OH |

| ~3.5 | br s | 1H | -CH₂OH |

| ~2.2 | s | 3H | -CH ₃ |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-2 (oxazole ring) |

| ~148 | C-5 (oxazole ring) |

| ~139 | C-4 (oxazole ring) |

| ~55 | -C H₂OH |

| ~10 | -C H₃ |

4.2. Infrared (IR) Spectroscopy

Experimental Protocol for FTIR:

-

Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty spectrometer or clean ATR crystal. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Predicted IR Data:

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (alcohol)[8] |

| ~3120 | Medium | =C-H Stretch (oxazole ring)[7] |

| ~2930 | Medium | C-H Stretch (methyl group)[7] |

| ~1590 | Strong | C=N Stretch (oxazole ring)[7] |

| ~1500 | Strong | C=C Stretch (oxazole ring)[7] |

| ~1050 | Strong | C-O Stretch (primary alcohol)[8] |

4.3. Mass Spectrometry (MS)

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol.

-

GC-MS System Setup: Use a capillary GC column suitable for polar heterocyclic compounds. Set an appropriate oven temperature program to separate the analyte from the solvent and any impurities.

-

Mass Spectrometry Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-200 to detect the molecular ion and its fragments.[7]

-

Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound and extract the associated mass spectrum.[7]

Predicted MS Data:

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 113 | [M]⁺ (Molecular Ion) |

| 112 | [M-H]⁺ |

| 98 | [M-CH₃]⁺ |

| 82 | [M-CH₂OH]⁺ |

| 54 | [M-CH₂OH-CO]⁺ or [C₃H₄N]⁺ |

Biological Activity

While specific biological activities for this compound are not extensively documented, the 4-methyloxazole scaffold is present in various biologically active molecules. Derivatives of 4-methyloxazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[7] For instance, some 4-methyloxazole derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to apoptosis.[7] The anti-inflammatory effects of some derivatives are attributed to the inhibition of the NF-κB pathway.[7] The antimicrobial properties often involve the disruption of essential microbial pathways, such as ergosterol biosynthesis in fungi.[7] Further research is needed to elucidate the specific biological profile of this compound.

Visualizations

Workflow for Synthesis and Characterization of this compound

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Elucidation of the Chemical Structure of (4-Methyl-1,3-oxazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the structure elucidation of (4-Methyl-1,3-oxazol-5-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound was not publicly available. The spectroscopic data presented herein is therefore predicted based on established principles of spectroscopy and data from structurally similar compounds. A plausible synthetic route is also proposed based on well-established chemical reactions.

Introduction

(4-Methyl-1,3-oxazol-5-yl)methanol is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. The oxazole moiety is a key structural motif in numerous biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. Accurate structural determination is the cornerstone of understanding its chemical properties and potential biological activity. This guide outlines the key analytical techniques and a plausible synthetic strategy for the comprehensive characterization of (4-Methyl-1,3-oxazol-5-yl)methanol.

Chemical Structure and Properties

The fundamental properties of (4-Methyl-1,3-oxazol-5-yl)methanol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | PubChem |

| Molecular Weight | 113.11 g/mol | PubChem |

| CAS Number | 45515-23-9 | Synblock |

| Canonical SMILES | CC1=C(CO)OC=N1 | PubChem |

| InChI Key | RMNSUMDMIHSPIL-UHFFFAOYSA-N | PubChem |

| Predicted LogP | -0.3 | ChemAxon |

| Predicted Boiling Point | 214.6 °C at 760 mmHg | EPISuite |

| Predicted Density | 1.18 g/cm³ | EPISuite |

Proposed Synthesis

Experimental Protocol: Van Leusen Synthesis of (4-Methyl-1,3-oxazol-5-yl)methanol

Materials:

-

1,1-Diethoxy-2-propanone

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of 1,1-diethoxy-2-propanone (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x 50 mL).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-(diethoxymethyl)-4-methyl-1,3-oxazole, is then purified by silica gel column chromatography.

-

Deprotection: The purified intermediate is dissolved in a mixture of tetrahydrofuran and 1M hydrochloric acid. The reaction is stirred at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).

-

Final Work-up and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (4-Methyl-1,3-oxazol-5-yl)methanol, is purified by silica gel column chromatography.

Spectroscopic Profile of 4-Methyloxazole-5-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methyloxazole-5-methanol (CAS No: 45515-23-9).[1][2][3] As a substituted oxazole, this compound is of interest in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in biologically active molecules. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such data.

Core Data Summary

The molecular formula of this compound is C5H7NO2, with a molecular weight of 113.11 g/mol .[1][2] The following tables summarize the predicted spectroscopic data based on its structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Singlet | 1H | H2 (oxazole ring) |

| ~4.6 | Singlet | 2H | -CH₂OH |

| ~3.5 | Singlet (broad) | 1H | -OH |

| ~2.2 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C2 (oxazole ring) |

| ~148 | C5 (oxazole ring) |

| ~139 | C4 (oxazole ring) |

| ~56 | -CH₂OH |

| ~11 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2930 | Medium | C-H Stretch (Methyl Group) |

| ~1590 | Strong | C=N Stretch (Oxazole Ring) |

| ~1500 | Strong | C=C Stretch (Oxazole Ring) |

| 1260-1050 | Strong | C-O Stretch (Alcohol) |

Sample Preparation: Neat liquid or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M-H]⁺ |

| 96 | Moderate | [M-OH]⁺ |

| 82 | High | [M-CH₂OH]⁺ |

| 54 | Moderate | [M-CH₂OH-CO]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.16 ppm for ¹³C) can be used as an internal reference, or tetramethylsilane (TMS) at 0 ppm.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum : A background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

Gas Chromatography (for GC-MS) : The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization : As the sample elutes from the GC column or is vaporized from the direct probe, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating ions.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing : The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The data system processes this information to display the spectrum and can be used to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyloxazole-5-methanol

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyloxazole-5-methanol, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, with the CAS number 45515-23-9, is an organic compound featuring a substituted oxazole ring.[1][2] The presence of both a methyl group and a hydroxymethyl group on the oxazole core imparts specific characteristics to the molecule, influencing its polarity, reactivity, and potential for biological activity.[1]

Data Presentation of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [2] |

| Molecular Weight | 113.11 g/mol | [3] |

| Boiling Point | 214.588 °C at 760 mmHg | [2] |

| Density | 1.184 g/cm³ | [2] |

| Flash Point | 83.58 °C | [2] |

| Refractive Index | 1.496 | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Yellowish powder (for the isomer (5-methyl-1,3-oxazol-4-yl)methanol) | [4] |

Spectroscopic and Chemical Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, data for the isomeric compound, (5-methyl-1,3-oxazol-4-yl)methanol, provides valuable insight into the expected spectral characteristics.[4]

Spectroscopic Data Summary (Isomer: (5-methyl-1,3-oxazol-4-yl)methanol)

| Spectrum | Key Peaks/Signals | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (s, 1H, oxazole-H), 4.48 (s, 2H, -CH₂OH), 4.20 (br. s, 1H, -OH), 2.29 (s, 3H, -CH₃) | [4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 149.4, 145.4, 133.7, 55.5, 10.0 | [4] |

| Mass Spectrum (CI) | m/z 114 [M+H]⁺ (58%), 96 [M-OH]⁺ (100%) | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the determination of its key physical properties are provided below. The synthesis protocol is adapted from a reliable method for a closely related isomer.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as ethyl 4-methyloxazole-5-carboxylate.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Dissolution: Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and methanol.

-

Reduction: To the solution, add lithium borohydride (LiBH₄) (2.5 equivalents) in small portions at room temperature.

-

Reaction: Heat the resulting mixture at 55 °C overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by the addition of solid NH₄Cl.

-

Work-up: Evaporate the majority of the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter to remove the inorganic precipitate. Wash the precipitate with hot ethyl acetate.

-

Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Physical Properties

Standard laboratory protocols can be employed to determine the physical properties of this compound.

Workflow for Physical Property Determination:

Caption: Experimental workflows for physical properties.

Detailed Methodologies:

-

Boiling Point: The boiling point can be determined using a Thiele tube apparatus. A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated slowly, and the temperature at which a continuous stream of bubbles emerges from the capillary is recorded as the boiling point.

-

Density: The density can be measured using a pycnometer. The mass of the empty, dry pycnometer is recorded. It is then filled with the sample, and the mass is recorded again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Refractive Index: The refractive index can be measured using an Abbe refractometer. The instrument is calibrated with a standard of known refractive index. A few drops of the sample are placed on the prism, and the refractive index is read from the scale.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the oxazole ring and the attached functional groups. The oxazole ring is generally considered to be electron-deficient, which can influence its reactivity in electrophilic substitution reactions. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation and esterification.

Stability

The stability of oxazole derivatives can be affected by factors such as pH, temperature, and exposure to light. Oxazoles are generally more stable under acidic conditions than basic conditions, which can promote hydrolysis and ring-opening. High temperatures and UV light can also lead to degradation. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, numerous studies have highlighted the significant biological activities of 4-methyloxazole derivatives, particularly as anticancer agents. Two key mechanisms of action have been identified: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

Inhibition of Microtubule Dynamics

Certain 4-methyloxazole derivatives act as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the dynamic instability of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Caption: Inhibition of microtubule dynamics.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. Some oxazole derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

Caption: Modulation of the NF-κB signaling pathway.

Safety Information

Conclusion

This compound is a valuable heterocyclic compound with a range of physical and chemical properties that make it a person of interest for further research, particularly in the fields of medicinal chemistry and organic synthesis. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive summary of the current knowledge, including key physical constants, plausible synthetic and analytical protocols, and an overview of the potential biological activities based on related structures. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

Unlocking the Therapeutic Potential of 4-Methyloxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a privileged structure in medicinal chemistry. Among its many variations, 4-methyloxazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This in-depth technical guide explores the significant therapeutic potential of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower further research and drug development in this area.

Anticancer Activity: Disrupting Cellular Machinery

A significant body of research highlights the potent anticancer activity of 4-methyloxazole derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain 4-methyloxazole derivatives function as antitubulin agents by binding to the colchicine site on β-tubulin. This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

Signaling Pathway: Tubulin Polymerization and Apoptosis Induction

The inhibition of tubulin polymerization by 4-methyloxazole derivatives sets off a cascade of events leading to apoptosis. The following diagram illustrates this signaling pathway.

Quantitative Data: Anticancer Activity of 4-Methyloxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 4-methyloxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat, SEM | 0.00035 - 0.0046 |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Multiple lines | 0.0005 - 0.0202 |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the ability of a compound to inhibit tubulin polymerization.

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Glycerol (15% final concentration)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (4-methyloxazole derivatives)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a 10x stock solution of the test compounds and controls in General Tubulin Buffer.

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.

-

Pre-warm the 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity every minute for 60 minutes at an excitation/emission wavelength suitable for the fluorescent reporter.

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

-

Determine the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Certain 4-methyloxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation

Some derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. Others can interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention by inhibitory 4-methyloxazole derivatives.

Quantitative Data: Anti-inflammatory Activity of Oxazole Derivatives

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by representative oxazole derivatives. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile with reduced gastrointestinal side effects.

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

| 4-Aryl/cycloalkyl-5-phenyloxazole | >100 | 0.01 - 0.1 | >1000 |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of compounds on NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (4-methyloxazole derivatives)

-

NF-κB stimulant (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity: Targeting Microbial Viability

4-Methyloxazole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many 4-methyloxazole derivatives are still under investigation. However, for azole-containing heterocycles in general, a common mechanism in fungi is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. In bacteria, these compounds may interfere with essential metabolic pathways or disrupt cell wall integrity.

Quantitative Data: Antimicrobial Activity of Oxazole Derivatives

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

| Derivative | Microorganism | MIC (µg/mL) |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Bacillus subtilis | 6.25 |

| 4-(4-bromophenyl)-2-tert-butyloxazole | Bacillus subtilis | 6.25 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the determination of the MIC of a compound against a specific bacterium.

Materials:

-

Test bacterium

-

Mueller-Hinton Broth (MHB)

-

Test compounds (4-methyloxazole derivatives)

-

Positive control antibiotic (e.g., ampicillin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the test compounds and controls in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Experimental Workflow: Broth Microdilution MIC Testing

The following diagram outlines the workflow for the broth microdilution method.

Conclusion and Future Directions

4-Methyloxazole derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The compelling evidence for their anticancer, anti-inflammatory, and antimicrobial activities warrants further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of this fascinating class of molecules holds significant promise for the development of novel therapeutics to address unmet medical needs.

An In-depth Technical Guide to 4-Methyloxazole-5-methanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyloxazole-5-methanol is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry and drug discovery. Its substituted oxazole core is a privileged scaffold found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its relevance in contemporary research.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of oxazole chemistry, a field that has significantly contributed to the development of pharmaceuticals and functional materials. While a singular, seminal publication detailing its initial isolation is not readily apparent, its synthesis and utility have been established through the extensive investigation of 4-methyloxazole derivatives. The primary route to this compound has historically been through the chemical modification of a more extensively studied precursor, ethyl 4-methyloxazole-5-carboxylate. This ester has been a key intermediate in the synthesis of Vitamin B6 and other complex molecules, making its reduction product, this compound, a readily accessible and valuable synthetic intermediate.[1]

The 4-methyloxazole ring system itself is recognized as a bioisostere for amide and ester functionalities, offering the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates.[2] This has driven much of the research into the synthesis and functionalization of compounds like this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 45515-23-9 | [3][4] |

| Molecular Formula | C₅H₇NO₂ | [3][4] |

| Molecular Weight | 113.11 g/mol | [4] |

| Boiling Point | 214.588 °C at 760 mmHg | [5] |

| Density | 1.184 g/cm³ | [5] |

| Flash Point | 83.58 °C | [5] |

| Refractive Index | 1.496 | [5] |

| XLogP3 | 0.47530 | [5] |

| PSA | 46.26 Ų | [5] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Peak Assignments | Predicted Chemical Shift (ppm) |

| ¹H NMR | -CH₃ | ~2.3 |

| -CH₂OH | ~4.6 | |

| Oxazole H (C2) | ~7.9 | |

| ¹³C NMR | -CH₃ | ~11 |

| -CH₂OH | ~55 | |

| C4 (Oxazole) | ~148 | |

| C5 (Oxazole) | ~138 | |

| C2 (Oxazole) | ~151 |

Note: The predicted NMR data is based on the analysis of the core 4-methyloxazole structure and typical chemical shifts for similar functional groups.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This precursor is synthesized via established methods for constructing the 4-methyloxazole ring.

Synthesis of Ethyl 4-methyloxazole-5-carboxylate

A prevalent method for the synthesis of the 4-methyloxazole core is a variation of the Robinson-Gabriel synthesis, which involves the reaction of an α-acylamino ketone with a dehydrating agent. A common starting material is ethyl 2-chloroacetoacetate, which reacts with formamide to yield the desired oxazole ester.[8]

Experimental Protocol: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) with an excess of formamide (3-5 equivalents).

-

Reaction Conditions: Heat the mixture to 120-140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-methyloxazole-5-carboxylate.

Synthesis of the Precursor Ester

Caption: Workflow for the synthesis of ethyl 4-methyloxazole-5-carboxylate.

Reduction to this compound

The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis, readily achieved with strong reducing agents like lithium aluminum hydride (LAH).[9][10]

Experimental Protocol: Reduction of Ethyl 4-methyloxazole-5-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in the same anhydrous solvent dropwise to the LAH suspension, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then again water, while maintaining cooling with an ice bath.

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

-

Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Final Reduction Step to the Target Molecule

Caption: Workflow for the reduction to this compound.

Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the broader class of 4-methyloxazole derivatives has demonstrated significant potential in medicinal chemistry.[1] These compounds are often investigated for their anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of 4-methyloxazole derivatives as anticancer agents. A prominent mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, these molecules can inhibit its polymerization, leading to cell cycle arrest and apoptosis.[11]

Anti-inflammatory Activity

The anti-inflammatory effects of certain oxazole derivatives have been attributed to their ability to modulate key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines.[12][13]

Potential Signaling Pathway Involvement of 4-Methyloxazole Derivatives

Caption: Potential mechanisms of action for 4-methyloxazole derivatives.

Conclusion and Future Perspectives

This compound serves as a valuable and accessible building block for the synthesis of more complex molecules with potential therapeutic applications. While its own biological activity is not yet extensively documented, its role as a precursor to a wide range of 4-methyloxazole derivatives underscores its importance in drug discovery and development. Future research may focus on the direct biological evaluation of this compound and the expansion of its synthetic utility in creating novel chemical entities with enhanced pharmacological profiles. The continued exploration of the structure-activity relationships of its derivatives will be crucial for the rational design of next-generation therapeutics.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 4. CAS 45515-23-9 | this compound - Synblock [synblock.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Deep Dive into 4-Methyloxazole-5-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and computational analysis of 4-methyloxazole-5-methanol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide presents a robust, hypothetical computational study based on well-established Density Functional Theory (DFT) methodologies commonly applied to oxazole derivatives. The data herein is illustrative and serves as a framework for future experimental and computational investigations.

Introduction

This compound belongs to the oxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Oxazole moieties are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The substitution of a methyl group at the 4-position and a methanol group at the 5-position is expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.[3] Theoretical and computational studies are invaluable for elucidating the structure-activity relationships of such novel compounds.[1][4]

This guide outlines a comprehensive computational protocol for the theoretical investigation of this compound and presents a set of hypothetical, yet realistic, data for its structural, vibrational, and electronic properties.

Computational Methodology

The following section details the proposed experimental protocol for a comprehensive DFT study of this compound.

Geometry Optimization

The initial 3D structure of this compound would be constructed using molecular modeling software. A geometry optimization would then be performed to find the most stable conformation of the molecule at its ground state.[1]

Experimental Protocol:

-

Software: Gaussian 09 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).[5]

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

-

Basis Set: 6-311++G(d,p).[5]

-

Environment: The calculations would be performed in the gas phase.

-

Convergence Criteria: Default convergence criteria for geometry optimization would be used.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis would be performed. The absence of imaginary frequencies would verify the stability of the structure. The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[6]

Experimental Protocol:

-

Method: Analytical frequency calculation on the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)).

-

Analysis: The calculated frequencies would be scaled by an appropriate scaling factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) would be analyzed to assign the vibrational modes.

Electronic Properties Analysis

Further calculations would be carried out on the optimized geometry to determine key electronic properties that govern the molecule's reactivity and potential biological activity.

Experimental Protocol:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.[7][8]

-

Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[9][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be expected from the computational study of this compound. This data is based on typical values observed for similar oxazole derivatives in the literature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.370 | C5-O1-C2 | 106.0 |

| C2-N3 | 1.305 | O1-C2-N3 | 115.5 |

| N3-C4 | 1.390 | C2-N3-C4 | 108.5 |

| C4-C5 | 1.365 | N3-C4-C5 | 109.0 |

| C5-O1 | 1.375 | C4-C5-O1 | 101.0 |

| C4-C6 (CH3) | 1.510 | N3-C4-C6 | 128.0 |

| C5-C7 (CH2OH) | 1.515 | O1-C5-C7 | 130.0 |

| C7-O8 | 1.430 | C5-C7-O8 | 112.0 |

| O8-H9 | 0.965 | C7-O8-H9 | 109.5 |

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | Assignment |

| ~3450 | O-H stretch (methanol) |

| ~3120 | C-H stretch (oxazole ring) |

| ~2950 | C-H stretch (methyl group) |

| ~1620 | C=N stretch (oxazole ring) |

| ~1550 | C=C stretch (oxazole ring) |

| ~1460 | CH₃ deformation |

| ~1380 | O-H bend (methanol) |

| ~1150 | C-O stretch (oxazole ring) |

| ~1050 | C-O stretch (methanol) |

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.50 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap (ΔE) | 6.25 eV |

| Dipole Moment | 2.5 D |

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the relationships between the calculated properties.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The fundamental nature and importance of electrostatic potential in hydrogen bond formation: a case study of heterocycles frequently observed in drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Exploring the reactivity of the oxazole ring in 4-Methyloxazole-5-methanol

An In-depth Technical Guide to the Reactivity of the Oxazole Ring in 4-Methyloxazole-5-methanol

Introduction

This compound is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.[1] This molecule serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[2][3] The oxazole scaffold is recognized as a bioisostere for amide and ester groups, potentially offering enhanced metabolic stability and favorable pharmacokinetic profiles.[2] Understanding the reactivity of the oxazole ring within this specific substitution pattern is crucial for its effective utilization in synthetic strategies. This guide provides a detailed exploration of the chemical behavior of this compound, focusing on the influence of its substituents on the inherent reactivity of the oxazole core.

Core Reactivity of the Oxazole Ring

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazole.[4][5] The presence of both a furan-type oxygen atom and a pyridine-type nitrogen atom defines its chemical properties.[6] The ring is generally electron-deficient, which makes electrophilic substitution reactions challenging unless activating, electron-donating groups are present on the ring.[6][7]

The general order of reactivity for the carbon atoms in the oxazole ring is C2 > C5 > C4 for deprotonation due to acidity, with the C2 proton being the most acidic (pKa ~20).[8] For electrophilic substitution, the reactivity order is typically C5 > C4 > C2, with the presence of electron-donating groups significantly activating the ring for such reactions.[4][8] Nucleophilic substitution is rare and generally requires a good leaving group at the electron-deficient C2 position.[4][8]

Influence of Substituents in this compound

In this compound, the oxazole ring is adorned with two electron-donating groups: a methyl group at C4 and a hydroxymethyl group at C5.

-

C4-Methyl Group: This group enhances the electron density of the ring, particularly at the C5 position, making the ring more susceptible to electrophilic attack compared to an unsubstituted oxazole.[7]

-

C5-Hydroxymethyl Group: This group also contributes to the electron-donating nature of the substituents. More importantly, the primary alcohol functionality is a key site for various chemical transformations. The presence of this group can also exert steric effects on nearby positions.

The combined electronic effects of these two groups increase the nucleophilicity of the oxazole ring. However, since the most activated position (C5) is already substituted, electrophilic attack on the ring itself would be directed elsewhere, likely to the C2 position. The primary reactivity of this molecule is often centered on the versatile hydroxymethyl group.

Key Reactions and Reactivity Profile

Reactions at the Hydroxymethyl Group

The C5-hydroxymethyl group is expected to undergo typical reactions of a primary alcohol.

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde (4-methyloxazole-5-carbaldehyde) or carboxylic acid (4-methyloxazole-5-carboxylic acid), which are important intermediates in the synthesis of various pharmaceuticals, including pyridoxine (Vitamin B6).[9]

-

Esterification and Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Electrophilic Substitution on the Oxazole Ring

While the oxazole ring is generally resistant to electrophilic substitution, the activating methyl and hydroxymethyl groups make it more feasible.[6] Reactions like Vilsmeier-Haack formylation, which are challenging on unsubstituted oxazoles, could potentially occur, most likely at the C2 position.[10]

Metalation and Subsequent Electrophilic Quench

A more versatile method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate.[4][10] For 4-methyloxazole, the most acidic proton is at the C2 position.[8][10] This highly nucleophilic intermediate can then react with a wide array of electrophiles.

References

- 1. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

4-Methyloxazole-5-methanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methyloxazole-5-methanol (CAS No: 45515-23-9). The following sections detail the compound's properties, potential hazards, safe handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a heterocyclic alcohol with the molecular formula C5H7NO2.[1][2] Its chemical structure consists of a methyl and a methanol group attached to an oxazole ring.[3] Understanding its physical and chemical properties is fundamental to its safe handling and use in research and development.

| Property | Value | Source(s) |

| CAS Number | 45515-23-9 | [1][2] |

| Molecular Formula | C5H7NO2 | [1][2] |

| Molecular Weight | 113.11 g/mol | [1] |

| Density | 1.184 g/cm³ | [2] |

| Boiling Point | 214.588 °C at 760 mmHg | [2] |

| Flash Point | 83.58 °C | [2] |

| Refractive Index | 1.496 | [2] |

| Storage | Dry, sealed place | [1] |

Hazard Identification and GHS Classification

While a comprehensive, publicly available MSDS for this compound is not readily found, information from suppliers and related compounds allows for a composite hazard assessment. The primary identified hazard is serious eye damage.

GHS Pictogram:

Signal Word: Danger[1]

Hazard Statements:

-

H318: Causes serious eye damage. [1]

Based on the general properties of oxazoles and heterocyclic alcohols, other potential hazards that should be considered include:

-

Skin Irritation: Similar compounds can cause skin irritation upon contact.[4][5]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]

-

Flammability: While the flash point is relatively high, it is still a combustible liquid.[5][6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles or a face shield.[3][7] | To protect against splashes and prevent serious eye damage.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7][8] | To prevent skin contact and potential irritation.[4] |

| Body Protection | Laboratory coat and closed-toe shoes.[6][7] | To protect skin and clothing from splashes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7][9] | To minimize inhalation of potentially irritating vapors. |

Engineering Controls

-

Work should be conducted in a well-ventilated area.[9]

-

For procedures with a higher risk of generating aerosols or vapors, a certified chemical fume hood is essential.[7]

-

Ensure that safety showers and eyewash stations are readily accessible.[9]

Storage

-

Keep containers tightly closed when not in use.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[4][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][11] |

| Inhalation | Move the person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |

Spill Management

-

Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[7]

-

Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[7]

-

Containment: Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill. Avoid using combustible materials like paper towels.[7]

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in standard trash.[7] Waste should be collected in a clearly labeled, sealed, and chemically compatible container.[7]

Visualized Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key logical workflows for safety and handling.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. CAS 45515-23-9 | this compound - Synblock [synblock.com]

- 2. echemi.com [echemi.com]

- 3. hsa.ie [hsa.ie]

- 4. fishersci.com [fishersci.com]

- 5. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. news-medical.net [news-medical.net]

- 12. capotchem.com [capotchem.com]

Methodological & Application

Synthesis of 4-Methyloxazole-5-methanol from ethyl 4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyloxazole-5-methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The oxazole scaffold is present in numerous biologically active compounds, and the hydroxymethyl group at the 5-position provides a versatile handle for further synthetic modifications. This document provides a detailed protocol for the synthesis of this compound via the reduction of its corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate. This application note includes a comparative analysis of common reducing agents, a detailed experimental protocol using Lithium Aluminum Hydride (LAH), and theoretical protocols for Sodium Borohydride (NaBH₄) and Diisobutylaluminium Hydride (DIBAL-H).

Reaction Scheme

The synthesis involves the reduction of the ester functional group of ethyl 4-methyloxazole-5-carboxylate to a primary alcohol.

Comparative Data of Reducing Agents

The choice of reducing agent is critical for the successful synthesis of this compound. The following table summarizes the characteristics of three common hydride-based reducing agents for this transformation.

| Parameter | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) | Diisobutylaluminium Hydride (DIBAL-H) |

| Reagent | LiAlH₄ | NaBH₄ | (i-Bu)₂AlH |

| Typical Solvent | Anhydrous THF, Diethyl ether | Protic solvents (e.g., Ethanol, Methanol) or THF/Methanol mixtures | Anhydrous Toluene, Hexane, Dichloromethane |

| Typical Temperature | 0 °C to room temperature | Room temperature to reflux | -78 °C to room temperature |

| Stoichiometry | 1.5 - 2.0 equivalents | 2.0 - 5.0+ equivalents (often requires additives) | 2.0 - 3.0 equivalents for full reduction to alcohol |